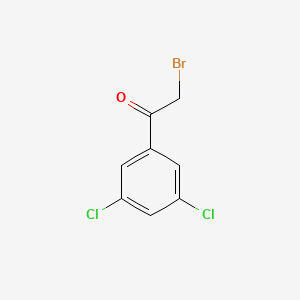

2-Bromo-1-(3,5-dichlorophenyl)ethanone

Übersicht

Beschreibung

2-Bromo-1-(3,5-dichlorophenyl)ethanone is an organic compound with the molecular formula C8H5BrCl2O. It is a white to yellow solid that is used in various chemical reactions and research applications. The compound is known for its reactivity due to the presence of both bromine and chlorine atoms, which makes it a valuable intermediate in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Bromo-1-(3,5-dichlorophenyl)ethanone can be synthesized through the bromination of 1-(3,5-dichlorophenyl)ethanone. The reaction typically involves the addition of bromine to a solution of 1-(3,5-dichlorophenyl)ethanone in acetic acid. The mixture is stirred at room temperature for several hours, leading to the formation of the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-1-(3,5-dichlorophenyl)ethanone undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Reduction: Sodium borohydride in methanol or ethanol.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

Nucleophilic Substitution: Substituted ethanones with various functional groups.

Reduction: 1-(3,5-dichlorophenyl)ethanol.

Oxidation: 3,5-dichlorobenzoic acid.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Antimicrobial Activity :

Research indicates that compounds similar to 2-Bromo-1-(3,5-dichlorophenyl)ethanone exhibit antimicrobial properties. Studies have shown that halogenated ketones can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents . -

Anti-diabetic Agents :

Chalcone derivatives, including those related to this compound, have been investigated for their ability to inhibit carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. This inhibition can lead to reduced glucose absorption in the intestines, providing a strategy for managing type 2 diabetes mellitus . -

Cancer Research :

The compound's structure allows it to interact with biological targets involved in cancer cell proliferation. Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cells, although further research is needed to elucidate the mechanisms involved .

Synthesis Applications

This compound serves as an important intermediate in organic synthesis:

- Synthesis of Chalcone Derivatives : This compound can be utilized in synthesizing chalcone derivatives through reactions with various nucleophiles. The presence of bromine facilitates nucleophilic substitution reactions, allowing for the introduction of diverse functional groups .

- Green Chemistry Approaches : Recent studies have explored using this compound in environmentally friendly synthesis methods. For instance, reactions under microwave irradiation conditions have shown improved yields and reduced reaction times compared to traditional methods .

Case Studies

Wirkmechanismus

The mechanism of action of 2-Bromo-1-(3,5-dichlorophenyl)ethanone involves its reactivity with nucleophiles and electrophiles. The bromine atom is highly reactive, making the compound a good electrophile. It can react with nucleophiles to form substituted products. The carbonyl group also participates in various reactions, including reductions and oxidations, which are crucial in its role as an intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

- 2-Bromo-1-(2,4-dichlorophenyl)ethanone

- 2-Bromo-1-(2,5-dichlorophenyl)ethanone

- 2-Bromo-1-(4-chlorophenyl)ethanone

Comparison: 2-Bromo-1-(3,5-dichlorophenyl)ethanone is unique due to the positioning of the chlorine atoms on the phenyl ring. This positioning affects its reactivity and the types of reactions it undergoes. Compared to its analogs, it may exhibit different reactivity patterns and selectivity in chemical reactions .

Biologische Aktivität

2-Bromo-1-(3,5-dichlorophenyl)ethanone, with the CAS number 53631-13-3, is a compound of interest due to its diverse biological activities. This article explores its synthesis, chemical properties, and biological effects, supported by data tables and relevant case studies.

- Molecular Formula : CHBrClO

- Molecular Weight : 267.93 g/mol

- Physical State : Yellow precipitate upon synthesis

- Synthesis Method : Typically synthesized by bromination of 3,5-dichlorophenyl ethanone in acetic acid, yielding approximately 81% .

Synthesis Overview

The synthesis of this compound involves the following reaction conditions:

| Reagent | Quantity | Condition | Yield |

|---|---|---|---|

| Bromine | 1.03 ml (0.02 mol) | Room temperature in acetic acid | 81% |

| 3,5-Dichlorophenyl ethanone | 3.77 g (0.019 mol) | - | - |

After stirring for 12 hours and evaporating the acetic acid, the product precipitates out as a yellow solid .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The biological activity of this compound has been evaluated against various pathogens:

- In Vitro Studies : Exhibited activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain.

Antiparasitic Activity

A notable study highlighted the compound's effectiveness against Plasmodium falciparum, a malaria-causing parasite. The compound demonstrated an IC50 value of approximately 15 µM in vitro, indicating significant potential for development as an antimalarial agent .

Case Studies

- Antimalarial Efficacy : In a murine model infected with a chloroquine-resistant strain of Plasmodium yoelii, treatment with this compound resulted in a significant reduction in parasitemia levels and increased survival rates compared to untreated controls .

- Cytotoxicity Testing : A cytotoxicity assay conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis at concentrations above 20 µM, suggesting its potential as an anticancer agent .

Toxicological Profile

While exploring its biological activities, it is crucial to consider the toxicological aspects:

Eigenschaften

IUPAC Name |

2-bromo-1-(3,5-dichlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrCl2O/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDAJLDRUMPXDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20504671 | |

| Record name | 2-Bromo-1-(3,5-dichlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53631-13-3 | |

| Record name | 2-Bromo-1-(3,5-dichlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.